tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate
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Overview
Description
tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate: is a complex organic compound that features a tert-butyl ester group, an amino group, and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The amino group can be introduced through reductive amination or other amination techniques. The esterification to form the tert-butyl ester is usually achieved using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form oxo derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the chemical industry, it serves as a precursor for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (chloro)dimethylsilane
- tert-Butyldiphenylsilyl chloride
- tert-Butyldimethylsilyloxy acetaldehyde
Uniqueness: tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate is unique due to its combination of functional groups, which provides a versatile platform for further chemical modifications. Its tert-butyldimethylsilyl-protected hydroxyl group offers stability under various reaction conditions, making it a valuable intermediate in complex organic syntheses .
Properties
Molecular Formula |
C15H31NO4Si |
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Molecular Weight |
317.50 g/mol |
IUPAC Name |
tert-butyl (3R)-5-amino-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C15H31NO4Si/c1-14(2,3)19-13(18)10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3,(H2,16,17)/t11-/m1/s1 |
InChI Key |
JXNMLCVLVKRYJA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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